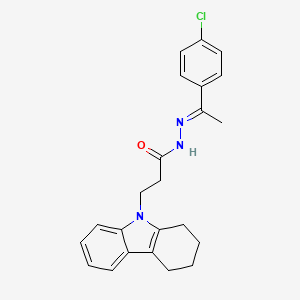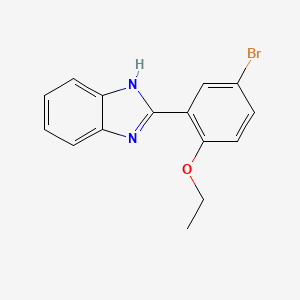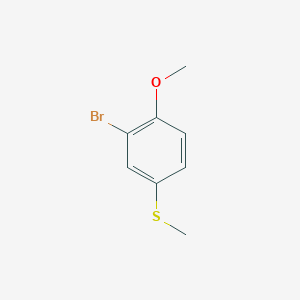
N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of acetamidophenyl and dichloroquinazolinone moieties in its structure suggests that it may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Acetamidophenyl Group: The final step involves the coupling of the chlorinated quinazolinone with 4-acetamidophenyl acetic acid or its derivatives under suitable conditions, such as using coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamidophenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinazolinone core is known to inhibit various kinases, which play crucial roles in cell signaling pathways. The acetamidophenyl group may enhance binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the dichloro groups, potentially resulting in different biological activity.
N-(4-Acetamidophenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide: Contains only one chlorine atom, which may affect its reactivity and potency.
N-(4-Acetamidophenyl)-2-(6,8-dimethyl-4-oxoquinazolin-3(4H)-yl)acetamide: Methyl groups instead of chlorine atoms, leading to different steric and electronic properties.
Uniqueness
The presence of two chlorine atoms in the quinazolinone core of N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide may confer unique properties such as increased lipophilicity, altered electronic distribution, and enhanced binding interactions with biological targets.
Propiedades
Número CAS |
618443-78-0 |
|---|---|
Fórmula molecular |
C18H14Cl2N4O3 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H14Cl2N4O3/c1-10(25)22-12-2-4-13(5-3-12)23-16(26)8-24-9-21-17-14(18(24)27)6-11(19)7-15(17)20/h2-7,9H,8H2,1H3,(H,22,25)(H,23,26) |
Clave InChI |
XYELVDOKMFNOIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004812.png)
![N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine](/img/structure/B12004818.png)
![(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12004834.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004849.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)
![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)
![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)

